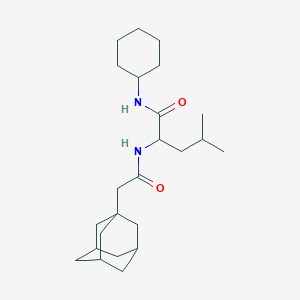![molecular formula C21H22N4O3 B4083679 2-methyl-4-[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B4083679.png)
2-methyl-4-[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]-1(2H)-phthalazinone
Descripción general
Descripción
2-methyl-4-[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]-1(2H)-phthalazinone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MPP and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-methyl-4-[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]-1(2H)-phthalazinone involves the inhibition of certain enzymes and modulation of certain neurotransmitter receptors. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters. Additionally, it has been reported to modulate the activity of certain neurotransmitter receptors such as the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
2-methyl-4-[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]-1(2H)-phthalazinone has been reported to have various biochemical and physiological effects. This compound has been shown to increase the levels of certain neurotransmitters such as acetylcholine and dopamine in the brain, which can improve cognitive function and memory. Additionally, it has been reported to have neuroprotective effects, which can prevent neuronal damage and death. Moreover, it has been shown to have anti-inflammatory and antioxidant properties, which can reduce oxidative stress and inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-methyl-4-[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]-1(2H)-phthalazinone in lab experiments include its potent inhibitory activity against certain enzymes, its ability to modulate the activity of certain neurotransmitter receptors, and its anti-cancer properties. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and its limited solubility in certain solvents.
Direcciones Futuras
There are several future directions for the research on 2-methyl-4-[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]-1(2H)-phthalazinone. One direction is to further investigate its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anti-cancer agent and to develop more potent derivatives of this compound. Moreover, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Aplicaciones Científicas De Investigación
2-methyl-4-[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]-1(2H)-phthalazinone has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and cancer research. This compound has been reported to exhibit potent inhibitory activity against certain enzymes, which makes it a potential candidate for drug development. Additionally, it has been shown to modulate the activity of certain neurotransmitter receptors, which makes it a promising compound for the treatment of neurological disorders. Moreover, it has been reported to have anti-cancer properties, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
2-methyl-4-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-14-9-11-24(12-10-14)18-8-7-15(13-19(18)25(27)28)20-16-5-3-4-6-17(16)21(26)23(2)22-20/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNLYQHGXVIGSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C3=NN(C(=O)C4=CC=CC=C43)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]phthalazin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-acetyl-1,4-phenylene bis[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate]](/img/structure/B4083596.png)
![12-(2-methoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4083609.png)
![N-({[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)-3-methylbutanamide](/img/structure/B4083635.png)
![4-(4-methoxyphenyl)-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B4083640.png)
![N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}propyl)benzamide](/img/structure/B4083647.png)
![4-chloro-N-[1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B4083648.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)-N~2~-methylglycinamide](/img/structure/B4083650.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4083659.png)
![10-(4-morpholinyl)-5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B4083681.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B4083685.png)
![N-(3-isopropoxypropyl)-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4083688.png)
![4-[4-(4-benzyl-1-piperazinyl)-3-nitrophenyl]-2-methyl-1(2H)-phthalazinone](/img/structure/B4083696.png)

![3-methyl-N-[4-phenyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]butanamide](/img/structure/B4083706.png)